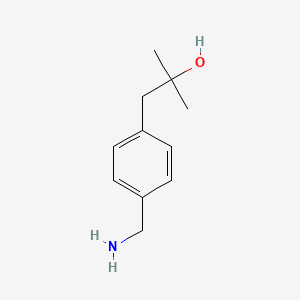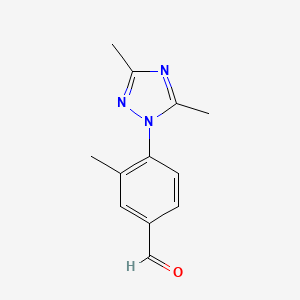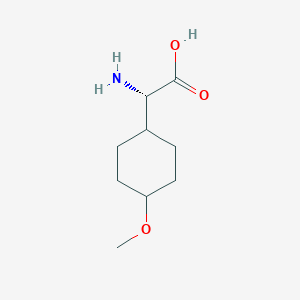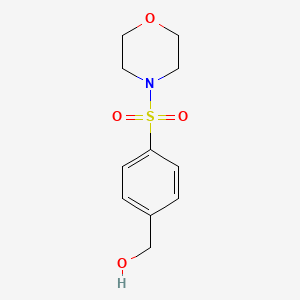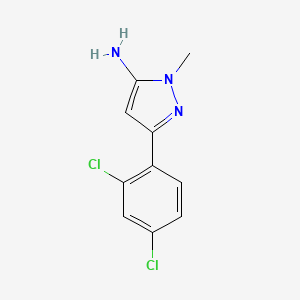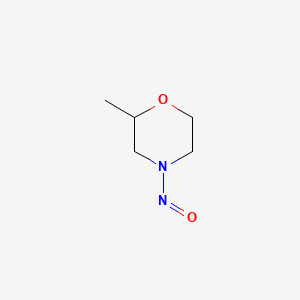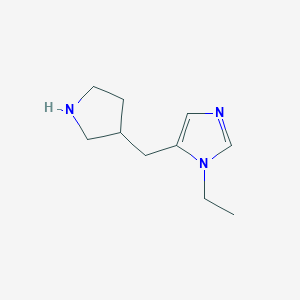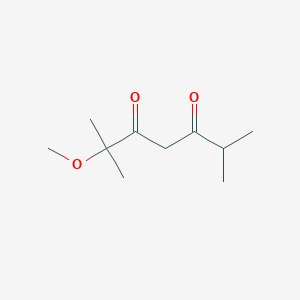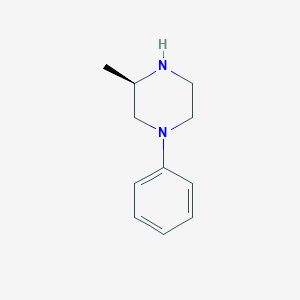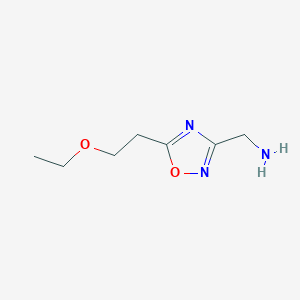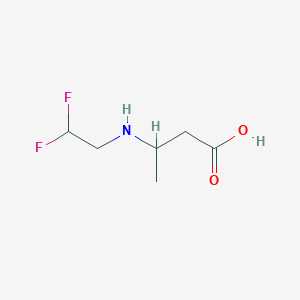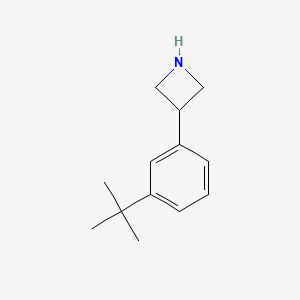
(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid typically involves the use of chiral sources and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction. The product is then subjected to oxidation, reduction, and deprotection reactions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The key focus is on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the carboxylic acid group can produce cyclopentanol derivatives .
Wissenschaftliche Forschungsanwendungen
(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of antiviral drugs.
Industry: Utilized in the production of chiral catalysts and as a precursor for the synthesis of various fine chemicals
Wirkmechanismus
The mechanism of action of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific target .
Vergleich Mit ähnlichen Verbindungen
(1R,3S)-Camphoric acid: Another chiral compound with a similar cyclopentane ring structure but with different functional groups.
(1R,3S)-3-Hydroxycyclopentanecarboxylic acid: Lacks the amino group but shares the hydroxyl and carboxylic acid functionalities.
Uniqueness: (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is unique due to its combination of amino, hydroxyl, and carboxylic acid groups on a cyclopentane ring. This combination of functional groups and chiral centers makes it a versatile compound for various chemical reactions and applications .
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(8)3-6/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m0/s1 |
InChI-Schlüssel |
WINVNQRFPOZMEY-UJURSFKZSA-N |
Isomerische SMILES |
C1C[C@@](C[C@H]1O)(C(=O)O)N |
Kanonische SMILES |
C1CC(CC1O)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


